3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole is a complex organic compound that features a pyrazole core substituted with fluorophenyl, methoxymethyl pyrrolidinyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, methoxymethyl pyrrolidinyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be employed for quality control.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs for various diseases.
Medicine
In medicine, this compound could be investigated for its therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound’s unique chemical properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole include other pyrazole derivatives with various substitutions. Examples include:
- 3-(4-Chlorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole
- 3-(3-Fluorophenyl)-4-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-28-16-17-10-11-26(13-17)14-19-15-27(21-6-8-22(29-2)9-7-21)25-23(19)18-4-3-5-20(24)12-18/h3-9,12,15,17H,10-11,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOSTDGASPOIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)CC2=CN(N=C2C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.